molecular formula C20H15F2N3O2S B3967161 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide

Cat. No. B3967161
M. Wt: 399.4 g/mol
InChI Key: BHMFEPAULGCGTA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a cyano group (-CN), a fluorophenyl group (C6H4F), a tetrahydropyridinyl group (C5H9N), a thio group (-SH), and an acetamide group (CH3CONH2) .


Synthesis Analysis

The synthesis of this compound involves the interaction of 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine . This reaction produces 1,2-bis[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]di-selane, which also is the product of the reaction of cyanoselenoacetamide with 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The diselane obtained from the synthesis reaction interacts with alkyl halides in the presence of a base, forming the corresponding 4-(2-fluorophenyl)-2-(2-R-methylselanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass is 178.05424101 g/mol and the monoisotopic mass is also 178.05424101 g/mol .

properties

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c21-12-5-7-13(8-6-12)24-19(27)11-28-20-16(10-23)15(9-18(26)25-20)14-3-1-2-4-17(14)22/h1-8,15H,9,11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFEPAULGCGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide

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